![molecular formula C20H17BrN2O3 B2885108 2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1209236-38-3](/img/structure/B2885108.png)
2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups. The benzofuran moiety is a heterocyclic compound consisting of a fused benzene and furan ring . The isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The benzamide group consists of a benzene ring attached to an amide functional group .Scientific Research Applications
Antiviral Applications
The indole derivatives, which are structurally related to the compound , have shown significant antiviral activities . For instance, certain indole-based compounds have been reported to exhibit inhibitory activity against influenza A and other viruses . This suggests that our compound could be synthesized and tested for its efficacy against a range of viral pathogens, potentially contributing to the development of new antiviral drugs.
Anticancer Potential
Benzofuran derivatives, a core component of the compound, have been identified with anticancer activities . Some substituted benzofurans have shown significant cell growth inhibitory effects on various cancer cell lines . Therefore, the compound could be explored for its therapeutic potential in cancer treatment, focusing on target therapy with minimal side effects.
Antimicrobial Properties
The antimicrobial activity of benzofuran derivatives is well-documented, with certain substitutions at the 4-position, such as halogens or hydroxyl groups, enhancing this effect . Research could be directed towards synthesizing variants of the compound with different substituents to evaluate their efficacy as antimicrobial agents.
Synthesis of Heterocyclic Compounds
The compound’s structure lends itself to the synthesis of various heterocyclic compounds . These compounds are crucial in the development of pharmaceuticals and can be used to create a wide array of biologically active molecules . The compound could serve as a precursor in multicomponent reactions to generate new molecules with potential medicinal properties.
Anti-Inflammatory and Analgesic Effects
Indole derivatives have been associated with anti-inflammatory and analgesic effects . The compound could be investigated for its ability to modulate inflammatory pathways and provide pain relief, which could lead to the development of new treatments for chronic inflammatory conditions.
properties
IUPAC Name |
2-bromo-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-12-8-14-9-13(6-7-18(14)25-12)19-10-15(23-26-19)11-22-20(24)16-4-2-3-5-17(16)21/h2-7,9-10,12H,8,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZZOLGKORQDRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.